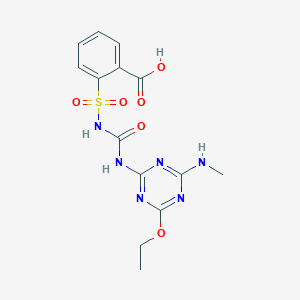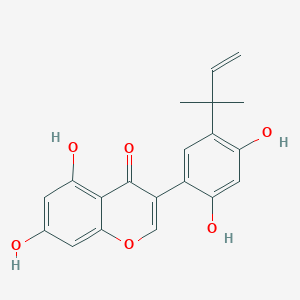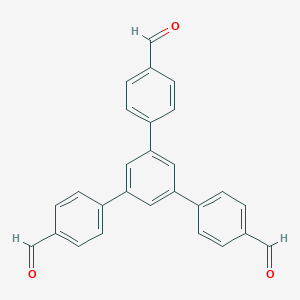
2-(1-Benzylpiperidin-2-yl)ethanol
概要
説明
2-(1-Benzylpiperidin-2-yl)ethanol is a chemical compound that belongs to the class of piperidine derivatives. It is commonly referred to as BPE or N-ethylpiperidin-2-ylmethylcarbinol. BPE is a white crystalline powder that is soluble in water and ethanol. It has been widely used in scientific research due to its various biochemical and physiological effects.
作用機序
The mechanism of action of BPE is not well understood. However, it has been proposed that BPE acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. BPE has also been found to interact with the opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
BPE has been shown to exhibit various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. BPE has also been found to exhibit antioxidant properties, which may contribute to its neuroprotective effects. Additionally, BPE has been shown to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
BPE has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, BPE has been extensively studied, and its pharmacological activities are well characterized. However, one of the limitations of using BPE in lab experiments is its low solubility in water, which may limit its use in certain assays.
将来の方向性
There are several future directions for research on BPE. One area of interest is the development of new derivatives of BPE that exhibit improved pharmacological activities. Additionally, the mechanism of action of BPE needs to be further elucidated to better understand its pharmacological effects. Another area of interest is the potential use of BPE in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Further studies are needed to determine the efficacy of BPE in these conditions.
科学的研究の応用
BPE has been extensively used in scientific research due to its various pharmacological activities. It has been shown to exhibit analgesic, anxiolytic, and antidepressant effects. BPE has also been found to possess antitumor and anti-inflammatory properties. Additionally, BPE has been used as a precursor in the synthesis of other piperidine derivatives that exhibit similar pharmacological activities.
特性
CAS番号 |
119204-13-6 |
|---|---|
製品名 |
2-(1-Benzylpiperidin-2-yl)ethanol |
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC名 |
2-(1-benzylpiperidin-2-yl)ethanol |
InChI |
InChI=1S/C14H21NO/c16-11-9-14-8-4-5-10-15(14)12-13-6-2-1-3-7-13/h1-3,6-7,14,16H,4-5,8-12H2 |
InChIキー |
XVVWCBYOAWWICR-UHFFFAOYSA-N |
SMILES |
C1CCN(C(C1)CCO)CC2=CC=CC=C2 |
正規SMILES |
C1CCN(C(C1)CCO)CC2=CC=CC=C2 |
同義語 |
1-BENZYL-2-(2-HYDROXYETHYL) PIPERIDINE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dibromo-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54938.png)




![7-Benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one](/img/structure/B54950.png)






